![molecular formula C22H16BrN3O5 B406365 (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406365.png)
(4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrazolone core: This can be achieved by the reaction of a hydrazine derivative with an appropriate β-keto ester.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Furylmethylene introduction: This step involves the condensation of the pyrazolone derivative with a furyl aldehyde in the presence of a base.
Nitration and methoxylation: The nitro and methoxy groups can be introduced through nitration and methylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furyl groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology
In biological research, it can be used to study the effects of pyrazolone derivatives on various biological pathways and processes.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or antimicrobial activities, similar to other pyrazolone derivatives.
Industry
In the industrial sector, it can be used in the development of new materials, dyes, or as a precursor for other chemical compounds.
作用机制
The mechanism of action of (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to participate in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
- 2-(3-chlorophenyl)-4-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(3-fluorophenyl)-4-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-1-(3-BROMOPHENYL)-4-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, nitro group, and methoxy group can significantly affect its pharmacokinetic and pharmacodynamic properties.
属性
分子式 |
C22H16BrN3O5 |
|---|---|
分子量 |
482.3g/mol |
IUPAC 名称 |
(4Z)-2-(3-bromophenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C22H16BrN3O5/c1-13-19(22(27)25(24-13)15-5-3-4-14(23)10-15)11-17-7-9-21(31-17)18-8-6-16(30-2)12-20(18)26(28)29/h3-12H,1-2H3/b19-11- |
InChI 键 |
ZIEHYWRFQVHVCY-ODLFYWEKSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC(=CC=C4)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC(=CC=C4)Br |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-thienylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B406285.png)
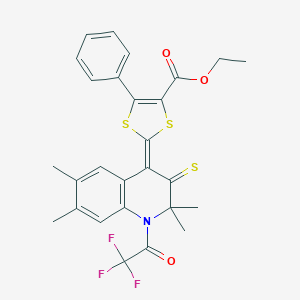
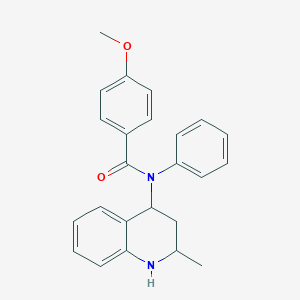
![2-[2,4-dimethoxy(phenylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B406289.png)
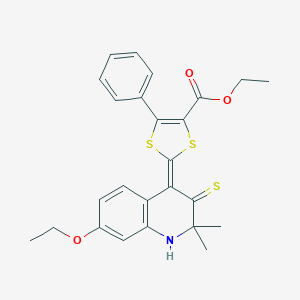
![tetraethyl 6-isobutyryl-9-methoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B406295.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B406298.png)
![(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one](/img/structure/B406299.png)
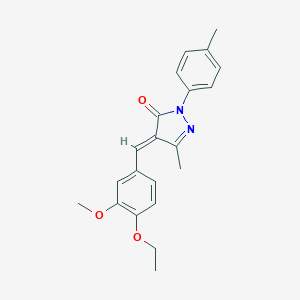
![2-[2-(2-(4-chloro-3-fluorophenyl)-4,4-dimethyl-1-thioxo-1,4-dihydroisothiazolo[5,4-c]quinolin-5(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B406301.png)
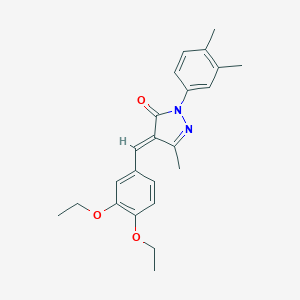
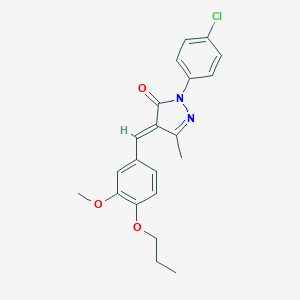
![4-[4-(allyloxy)-3-methoxybenzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406304.png)
![5-(2-bromophenyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B406305.png)
